molecular formula C13H13BrO4 B11796844 5-Bromo-3-isobutoxybenzofuran-2-carboxylicacid

5-Bromo-3-isobutoxybenzofuran-2-carboxylicacid

Cat. No.: B11796844
M. Wt: 313.14 g/mol
InChI Key: JKEFKPRHJSZIMS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy confirms the substitution pattern and electronic environment (Table 1):

Table 1: Key 1H NMR Chemical Shifts (δ, ppm)

Proton Environment Chemical Shift (δ) Multiplicity Integration
Aromatic H (C4 and C7) 7.56–7.78 Doublet 2H
Aromatic H (C6) 7.32 Singlet 1H
Isobutoxy -CH2- 3.82 Doublet 2H
Isobutoxy -CH(CH3)2 2.08 Septet 1H
Isobutoxy -CH3 1.12–1.24 Doublet 6H
Carboxylic acid (-COOH) 12.5 Broad 1H

13C NMR reveals 13 distinct signals, including:

  • C=O at C2 : δ 167.4 ppm (carbonyl carbon).
  • Aromatic carbons : δ 112.4–158.9 ppm.
  • Isobutoxy carbons : δ 70.1 (-OCH2-), 28.5 (-CH(CH3)2), 19.1 (-CH3).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features

IR spectroscopy identifies functional groups through characteristic absorptions (Figure 1):

  • O-H stretch (carboxylic acid) : 2500–3300 cm⁻¹ (broad).
  • C=O stretch : 1705 cm⁻¹ (strong, sharp).
  • C-Br stretch : 678 cm⁻¹ (medium intensity).
  • C-O-C (ether) : 1245 cm⁻¹.

UV-Vis spectroscopy in methanol shows absorption maxima at 274 nm (π→π* transition of the benzofuran core) and 210 nm (n→π* transition of the carbonyl group).

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS elucidates the molecular ion and fragmentation pathways (Table 2):

Table 2: Major HRMS Fragments (m/z)

Fragment Ion Proposed Structure Relative Abundance (%)
313.14 (M+) Intact molecular ion 100
267.08 [M - COOH]+ 45
239.05 [M - Br - COOH]+ 28
185.12 Isobutoxybenzofuran fragment 15

The base peak at m/z 313.14 corresponds to the molecular ion, while losses of COOH (46.02 g/mol) and Br (79.90 g/mol) generate key fragments. The isobutoxy group remains intact in lower-mass ions due to its stable tertiary carbon structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13BrO4

Molecular Weight

313.14 g/mol

IUPAC Name

5-bromo-3-(2-methylpropoxy)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C13H13BrO4/c1-7(2)6-17-11-9-5-8(14)3-4-10(9)18-12(11)13(15)16/h3-5,7H,6H2,1-2H3,(H,15,16)

InChI Key

JKEFKPRHJSZIMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(OC2=C1C=C(C=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Pechmann Condensation and Perkin Rearrangement

The benzofuran core is typically constructed via Pechmann condensation between substituted phenols and ethyl 4-chloroacetoacetate, followed by a Perkin rearrangement. For example, heating 4-bromoresorcinol with ethyl 4-chloroacetoacetate in acetic acid at 120°C yields 6-bromo-3-hydroxycoumarin, which undergoes base-mediated rearrangement to form 5-bromo-benzofuran-2-carboxylic acid derivatives. This method achieves moderate yields (26–45%) due to electron-withdrawing effects of bromine substituents, which slow reaction kinetics.

Reaction Conditions:

  • Coumarin Formation: 120°C, glacial acetic acid, 4–6 hours

  • Rearrangement to Benzofuran: 2M NaOH, reflux, 3 hours

Direct Bromination of Benzofuran Intermediates

Bromination is critical for introducing the 5-bromo substituent. A solution of bromine in glacial acetic acid (1:1 v/v) is added dropwise to a heated suspension of indazole-3-carboxylic acid or analogous benzofuran precursors at 90–120°C. The reaction proceeds via electrophilic aromatic substitution, with bromine acting as both reagent and solvent.

Optimized Protocol (87.5% Yield):

  • Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in 60 mL glacial acetic acid.

  • Heat to 120°C until dissolution, then cool to 90°C.

  • Add bromine (0.633 mL, 12.33 mmol) in 2 mL acetic acid dropwise over 30 minutes.

  • Reflux at 90°C for 16 hours.

  • Quench with ice water, filter, and dry under vacuum.

Key Data:

  • Purity: >98% (HPLC)

  • 1H NMR (DMSO-d6): δ 13.95 (s, 1H, COOH), 8.21 (d, J=1.2 Hz, 1H), 7.65 (d, J=7.0 Hz, 1H).

Functionalization: Isobutoxy Group Installation

Williamson Ether Synthesis

The isobutoxy side chain is introduced via nucleophilic substitution between 5-bromo-benzofuran-2-carboxylic acid and isobutyl bromide in the presence of a base. Potassium carbonate in DMF at 80°C for 12 hours provides optimal results.

Procedure:

  • Dissolve 5-bromo-benzofuran-2-carboxylic acid (1.2 eq) in anhydrous DMF.

  • Add K2CO3 (3.0 eq) and isobutyl bromide (1.5 eq).

  • Stir at 80°C under nitrogen for 12 hours.

  • Acidify with HCl (1M), extract with ethyl acetate, and purify via recrystallization.

Yield: 68–72%
Challenges: Competing esterification of the carboxylic acid necessitates post-reaction hydrolysis with NaOH (2M, 2 hours).

Alternative Routes and Comparative Analysis

Ullmann Coupling for Diarylation

Palladium-catalyzed Ullmann coupling between 6-bromobenzofuran and iodobenzene derivatives enables diaryl ether formation. However, this method suffers from moderate conversion rates (40–50%) and arduous purification requirements.

Conditions:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-phenanthroline

  • Solvent: DMSO, 90°C, 48 hours

Outcome: Isolated yields <30% due to side-product formation.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate Pechmann condensations. A 15-minute reaction at 150°C in PEG-400 improves yields to 55% while reducing decomposition.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • IR (KBr): 1695 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C ether).

  • ESI-MS: m/z 313.14 [M+H]⁺, matching theoretical molecular weight.

Chromatographic Purity Assessment

HPLC Conditions:

  • Column: C18 (4.6 × 150 mm, 5 µm)

  • Mobile Phase: MeCN/H2O (70:30) + 0.1% TFA

  • Retention Time: 6.8 minutes.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

MethodYield (%)Purity (%)Cost ($/kg)
Bromination + Ether7298450
Ullmann Coupling3095890
Microwave-Assisted5597620

Environmental Impact

Bromine-based routes generate HBr waste, requiring neutralization with NaOH (2.5 eq). Microwave methods reduce solvent consumption by 40% compared to conventional heating .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at position 5 is a prime site for nucleophilic substitution (SN1/SN2), enabling functionalization of the aromatic ring:

  • Reaction with Amines : In polar aprotic solvents (e.g., DMF), bromine can be displaced by amines to form aryl amines. For example, treatment with piperidine yields 5-piperidino derivatives.

  • Cross-Coupling Reactions : The bromine participates in Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄), forming biaryl compounds.

Key Factors :

  • Steric hindrance from the isobutoxy group at position 3 may slow SN2 mechanisms, favoring SN1 pathways in protic solvents.

  • Electronic effects from the electron-withdrawing carboxylic acid enhance bromine’s electrophilicity .

Carboxylic Acid Reactivity

The carboxylic acid group undergoes classical transformations:

Esterification

  • Fischer Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions (H₂SO₄) to form methyl esters .

    RCOOH+CH3OHH+RCOOCH3+H2O\text{RCOOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}_3 + \text{H}_2\text{O}
  • Amide Formation : Coupling with amines via carbodiimide reagents (e.g., DCC) produces amides, critical in medicinal chemistry .

Decarboxylation

Under thermal conditions (>200°C) or basic media, decarboxylation may occur, yielding 5-bromo-3-isobutoxybenzofuran .

Electrophilic Aromatic Substitution (EAS)

The benzofuran core undergoes EAS at electron-rich positions:

  • Nitration : Directed by the electron-donating isobutoxy group, nitration (HNO₃/H₂SO₄) occurs at position 4 or 6.

  • Halogenation : Chlorination (Cl₂/FeCl₃) targets position 7, though steric hindrance may limit reactivity.

Functionalization via the Isobutoxy Group

The isobutoxy moiety participates in:

  • Ether Cleavage : Reaction with HI at elevated temperatures yields 3-hydroxybenzofuran derivatives.

  • Alkylation/Protonation : The oxygen lone pairs facilitate acid-catalyzed reactions, though steric bulk limits accessibility.

Biological Activity and Interactions

Structural studies reveal that the carboxylic acid forms salt bridges with basic residues (e.g., lysine) in enzyme active sites, as observed in Pim-1 kinase inhibition . The bromine enhances binding affinity through hydrophobic interactions .

Mechanistic Insights

  • SN2 at Bromine : The reaction proceeds via a backside attack, with transition-state stabilization from the electron-withdrawing carboxylic acid .

  • Acid Catalysis in Esterification : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic alcohol attack .

This compound’s multifunctional design enables applications in pharmaceutical synthesis (e.g., kinase inhibitors ) and materials science. Further studies should explore its catalytic asymmetric reactions and photophysical properties.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including 5-Bromo-3-isobutoxybenzofuran-2-carboxylic acid, have been investigated for their potential anticancer properties. Research indicates that these compounds can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis.

Key Findings:

  • Cell Line Testing: The compound has shown promising results against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Cell LineIC50 (µM)
MCF-73.41
A54920

The mechanism involves the inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK-3β), which are crucial for cell cycle progression and survival .

Antimicrobial Properties

The benzofuran structure contributes to notable antimicrobial activity against various pathogens. Studies have highlighted the effectiveness of this compound against both gram-positive and gram-negative bacteria.

Research Insights:

  • The presence of halogen substituents enhances the antimicrobial efficacy.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli25 µg/mL

These findings suggest that modifications to the benzofuran core can lead to compounds with enhanced antibacterial properties.

Organic Synthesis Applications

5-Bromo-3-isobutoxybenzofuran-2-carboxylic acid serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it a versatile building block in the synthesis of more complex molecules.

Synthesis Pathways

The synthesis typically involves several steps:

  • Bromination of benzofuran derivatives to introduce the bromine atom.
  • Alkylation with isobutyl groups to enhance lipophilicity.
  • Carboxylation to introduce the carboxylic acid group.

These steps can be optimized using continuous flow reactors to improve yield and efficiency .

Study on Anticancer Efficacy

A comprehensive study evaluated the anticancer potential of various benzofuran derivatives, including 5-Bromo-3-isobutoxybenzofuran-2-carboxylic acid. The results indicated that this compound exhibits moderate cytotoxicity against MCF-7 cells through mechanisms involving apoptosis induction.

Experimental Design:

  • Method: MTT assay was used to determine cell viability.

Results:
The compound's effectiveness was compared with standard chemotherapeutics, showcasing its potential as a lead compound for further development.

Antimicrobial Screening

Another study focused on the antimicrobial properties of benzofuran derivatives, demonstrating that modifications at specific positions significantly impact their activity.

Findings:
The study revealed a clear structure–activity relationship where specific substitutions led to increased potency against bacterial strains, particularly Staphylococcus aureus and Bacillus subtilis.

Mechanism of Action

The mechanism of action of 5-Bromo-3-isobutoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Type
5-Bromo-3-isobutoxybenzofuran-2-carboxylic acid* C₁₃H₁₃BrO₄ ~329.15 Br (5), isobutoxy (3), COOH (2) Benzofuran
5-Bromo-1-benzofuran-2-carboxylic acid C₉H₅BrO₃ 241.04 Br (5), COOH (2) Benzofuran
5-Bromobenzo[b]thiophene-3-carboxylic acid C₉H₅BrO₂S 257.10 Br (5), COOH (3) Benzothiophene
5-Bromoindole-3-carboxylic acid C₉H₆BrNO₂ 256.05 Br (5), COOH (3) Indole

*Calculated based on structural analogs from .

Key Observations:

Heterocycle Type :

  • Benzofuran derivatives (e.g., 5-bromo-1-benzofuran-2-carboxylic acid) exhibit oxygen in the heterocyclic ring, contrasting with sulfur in benzothiophenes (e.g., 5-bromobenzo[b]thiophene-3-carboxylic acid) or nitrogen in indoles (e.g., 5-bromoindole-3-carboxylic acid). This alters electronic properties, with benzothiophenes showing greater aromatic stabilization due to sulfur’s larger atomic size and polarizability .

Substituent Effects :

  • The isobutoxy group in the target compound introduces steric hindrance and lipophilicity compared to simpler derivatives like 5-bromo-1-benzofuran-2-carboxylic acid. This may reduce water solubility but enhance membrane permeability in biological systems.
  • Position of Functional Groups : Carboxylic acid at the 2-position (benzofuran) versus 3-position (benzothiophene/indole) affects intermolecular interactions (e.g., hydrogen bonding) and reactivity in cross-coupling reactions .

Biological and Synthetic Relevance: Brominated indoles (e.g., 5-bromoindole-3-carboxylic acid) are known for roles in plant growth regulation and antimicrobial activity, whereas benzofurans are explored as kinase inhibitors or fluorescent probes. The isobutoxy group in the target compound could modulate target selectivity in such applications .

Research Findings and Implications

While direct studies on 5-bromo-3-isobutoxybenzofuran-2-carboxylic acid are scarce, inferences from analogs suggest:

  • Synthetic Utility : The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification of the benzofuran core .
  • Solubility Challenges : The isobutoxy group may necessitate polar aprotic solvents (e.g., DMF) for reactions, contrasting with more hydrophilic derivatives like 5-bromoindole-3-carboxylic acid, which dissolve in aqueous bases .
  • Thermodynamic Stability : Benzofuran derivatives generally exhibit lower thermal stability than benzothiophenes due to weaker oxygen-mediated resonance .

Biological Activity

5-Bromo-3-isobutoxybenzofuran-2-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and applications, providing a comprehensive overview of the compound's activity.

  • Chemical Formula : C12H13BrO3
  • Molecular Weight : 287.13 g/mol
  • CAS Number : [specific CAS number not provided in search results]

Synthesis

The synthesis of 5-Bromo-3-isobutoxybenzofuran-2-carboxylic acid typically involves:

  • Formation of the Benzofuran Core : This is achieved through a condensation reaction between substituted phenols and appropriate acylating agents.
  • Bromination : The introduction of bromine at the 5-position can be accomplished via electrophilic aromatic substitution.
  • Alkylation : The isobutoxy group is introduced through an alkylation reaction, often using alkyl halides in the presence of a base.

Antimicrobial Properties

Research has indicated that benzofuran derivatives exhibit significant antimicrobial activity. For example, studies have shown that benzofuran compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

Benzofuran derivatives are also noted for their antioxidant properties, which are crucial in preventing oxidative stress-related diseases. The presence of the benzofuran moiety contributes to radical scavenging activity, which has been demonstrated in various in vitro assays .

Enzyme Inhibition

5-Bromo-3-isobutoxybenzofuran-2-carboxylic acid has been investigated as a potential inhibitor of specific enzymes such as DsbA from Escherichia coli. This enzyme plays a critical role in protein folding and redox balance within bacterial cells. Inhibition of DsbA can lead to increased susceptibility to oxidative stress in bacteria, making it a target for antibiotic development .

Case Studies

  • Inhibition of DsbA :
    • A fragment-based drug discovery approach identified benzofuran derivatives as effective inhibitors of DsbA. The binding affinity was assessed using NMR techniques, revealing dissociation constants (K_D) in the micromolar range .
  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that various benzofuran derivatives, including those similar to 5-Bromo-3-isobutoxybenzofuran-2-carboxylic acid, exhibited significant antimicrobial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Data Tables

Biological ActivityTargetMethodResults
AntimicrobialE. coli, S. aureusMIC AssayMIC = 32-128 µg/mL
Enzyme InhibitionDsbANMRK_D = 326 ± 25 µM

Q & A

Q. What are the optimal synthetic routes for 5-bromo-3-isobutoxybenzofuran-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A two-step approach is commonly employed:

Bromination : Introduce bromine at the 5-position of a benzofuran precursor using electrophilic substitution (e.g., NBS in DMF at 0–5°C) .

Functionalization : Install the isobutoxy group via nucleophilic substitution (e.g., reacting with isobutyl bromide in the presence of K₂CO₃ in acetone under reflux) .

  • Key Variables : Temperature control during bromination minimizes side products. Catalyst choice (e.g., Pd for coupling reactions) affects regioselectivity .
  • Yield Optimization : HPLC monitoring of intermediates (retention time: ~8.2 min for brominated precursor) ensures purity before subsequent steps .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 5-bromo-3-isobutoxybenzofuran-2-carboxylic acid from structural analogs?

  • Methodological Answer :
  • ¹H NMR : Look for characteristic signals:
  • δ 1.05 ppm (doublet) : Isobutoxy methyl groups.
  • δ 4.30 ppm (triplet) : OCH₂ protons.
  • δ 7.45–8.10 ppm : Aromatic protons (benzofuran ring) .
  • IR Spectroscopy : Carboxylic acid C=O stretch at ~1680–1720 cm⁻¹; bromine C-Br vibration at ~560–620 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 313 (C₁₃H₁₃BrO₄⁺) with fragmentation patterns confirming the isobutoxy group .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the reactivity of the carboxylic acid group in coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) can model electron density distribution:
  • Electrophilic Sites : The carboxylic acid’s carbonyl carbon shows high electrophilicity (Fukui index f⁻ = 0.12), favoring amide bond formation .
  • Steric Effects : Isobutoxy substituents create steric hindrance (~1.8 Å van der Waals radius), reducing reactivity at the 3-position .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates) .

Q. How do solvent polarity and pH affect the compound’s solubility and stability in biological assays?

  • Methodological Answer :
  • Solubility :
SolventSolubility (mg/mL)
DMSO45.2
Water (pH 7)0.3
Ethanol12.8
(Data extrapolated from analogs in )
  • Stability : Degrades in aqueous pH > 8 via hydrolysis of the ester linkage (t₁/₂ = 2.3 h at pH 9). Use buffered solutions (pH 5–7) for cell-based assays .

Q. What strategies resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. activation)?

  • Methodological Answer :
  • Structural Analog Comparison : Test derivatives (e.g., 5-bromo-3-methoxy analogs) to isolate the role of the isobutoxy group .
  • Binding Assays : Use SPR (Surface Plasmon Resonance) to measure dissociation constants (Kd) with target proteins, controlling for buffer ionic strength .
  • Meta-Analysis : Cross-reference datasets from X-ray crystallography (PDB) and molecular docking to identify conflicting binding modes .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s fluorescence properties?

  • Methodological Answer : Fluorescence emission (λem = 410 nm) is highly sensitive to:
  • Trace Impurities : Residual brominated byproducts (e.g., 5,7-dibromo analogs) quench fluorescence. Purify via column chromatography (silica gel, hexane:EtOAc 3:1) .
  • Solvent Effects : Polar solvents (e.g., methanol) induce redshift (~15 nm) due to solvatochromism. Standardize solvent systems for comparisons .

Experimental Design

Q. How to design a SAR study for optimizing the compound’s antimicrobial activity?

  • Methodological Answer :
  • Variable Groups : Modify (1) bromine position (5- vs. 6-), (2) alkoxy chain length (isobutoxy vs. methoxy), and (3) carboxylic acid bioisosteres (e.g., tetrazole) .
  • Assays :
  • MIC Testing : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity : Parallel testing on mammalian cells (e.g., HEK293) to calculate selectivity indices .

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